Feralolide

COX-1 inhibition Anti-inflammatory Cyclooxygenase

Researchers often face a scarcity of well-characterized, non-anthranoid Aloe metabolites for target-specific studies. Feralolide directly addresses this gap as a chemically defined dihydroisocoumarin with a unique polypharmacology profile distinct from common Aloe chromones and anthranoids. • Exclusive COX-1 Selectivity: Demonstrates 24% inhibition at 10 µM, while all other tested Aloe constituents show zero activity. • Dual Cholinesterase Inhibition: Validated AChE/BuChE inhibitor (IC₅₀ = 55/52 µg/mL) with in vivo memory restoration efficacy (2.5-5.0 mg/kg). • Defined Anticancer Probe: Exhibits concentration-dependent antiproliferative effects against MDA-MB-231 and SKOV-3 cells, unlike inactive chromone analogs.

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
Cat. No. B1231018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFeralolide
Synonymsferalolide
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1O)O)CC2CC3=C(C(=CC(=C3)O)O)C(=O)O2
InChIInChI=1S/C18H16O7/c1-8(19)16-9(2-11(20)6-14(16)22)4-13-5-10-3-12(21)7-15(23)17(10)18(24)25-13/h2-3,6-7,13,20-23H,4-5H2,1H3/t13-/m1/s1
InChIKeyYAAJRTVBAVFJQG-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Feralolide: A Structurally Unique Dihydroisocoumarin from Aloe Species with Differentiated Polyketide Pharmacology


Feralolide (CAS 149418-38-2) is a dihydroisocoumarin secondary metabolite isolated from the resin of Cape aloe (Aloe ferox) and Aloe vera [1]. Chemically defined as (3R)-3,4-dihydro-6,8-dihydroxy-3-(2′-acetyl-3′,5′-dihydroxyphenyl)methyl-1H-[2]benzopyran-1-one, with molecular formula C₁₈H₁₆O₇ and molecular weight 344.32 g/mol, this nonaketide belongs to a sparsely populated natural product class distinct from the anthranoids and chromones that dominate the Aloe phytochemical landscape [2]. Its limited natural distribution across select Aloe taxa—including A. vera, A. ferox, A. arborescens, A. castellorum, and A. sinkatana—combined with its absolute (3R) stereochemical configuration established via spectroscopic and circular dichroism methods, positions feralolide as a chemically discrete entity rather than a generic Aloe constituent [3].

Dihydroisocoumarin scaffold for polyketide pathway studies
COX-1 / COX-2 selectivity research within Aloe-derived metabolites
Cell-model endpoint review for breast and ovarian cancer lines

Why Generic Substitution Fails: Feralolide's Non-Interchangeable Bioactivity Profile in Aloe-Derived Research


Generic substitution with other Aloe-derived polyketides is scientifically invalid due to feralolide's distinct dihydroisocoumarin scaffold, which diverges fundamentally from the octaketide-derived anthranoids (e.g., aloin, aloe-emodin) and heptaketide-derived chromones (e.g., aloesin, aloeresin A) that constitute the majority of Aloe secondary metabolites [1]. This structural divergence translates directly into divergent target engagement profiles: feralolide uniquely combines dual cholinesterase inhibition with selective COX-1 inhibitory activity, whereas anthranoids preferentially inhibit 5-LOX and chromones exhibit minimal activity across both pathways [2]. Furthermore, feralolide demonstrates concentration-dependent antiproliferative effects against breast (MDA-MB-231) and ovarian (SKOV-3) cancer cell lines not observed with structurally related Aloe chromones tested under identical conditions [3]. Substituting feralolide with a more abundant Aloe constituent would therefore introduce confounding polypharmacology or null effects that compromise experimental reproducibility and data interpretation.

Anthranoid/chromone polyketide class mismatch leads to divergent target engagement profiles
Generic Aloe constituent substitution may introduce confounding 5-LOX activity not present with feralolide
Chromone analogs lack antiproliferative activity, altering cell-model interpretation

Quantitative Differentiation Evidence for Feralolide: Head-to-Head Comparative Data Against Aloe Polyketide Comparators


Selective COX-1 Inhibition: Feralolide as the Only Active Polyketide Among 14 Tested Aloe Constituents

In a comprehensive screening of 14 Aloe polyketides, feralolide (10 µM) was the sole compound to inhibit COX-1-mediated malondialdehyde (MDA) formation, achieving 24% inhibition, whereas all other tested compounds—including anthranoids (aloe emodin, aloin, 6′-(E)-p-coumaroyl-aloin A/B, 6′-(E)-p-coumaroyl-7-hydroxy-8-O-methyl-aloin A/B), chromones (aloesin, aloeresin D, 7-O-methyl-aloesin, 7-O-methyl-aloeresin A), and naphthalenes (plicataloside, tetrahydro-naphthalene glucoside)—exhibited no measurable COX-1 inhibition whatsoever under identical assay conditions [1].

Selective COX-1 Inhibition
Head-to-head
24% vs 0% inhibition at 10 µM
COX-1 inhibition uniquely observed among tested Aloe polyketides
13 other anthranoids, chromones, naphthalenes showed no activity
COX-1 inhibition Anti-inflammatory Cyclooxygenase

In Vivo Memory Enhancement: Dose-Dependent Reversal of Scopolamine-Induced Amnesia in Multiple Behavioral Paradigms

Feralolide demonstrated in vivo efficacy in reversing scopolamine-induced amnesia in mice across four behavioral tests, establishing a functional bridge between its in vitro cholinesterase inhibition (AChE IC₅₀ = 55 μg/mL; BuChE IC₅₀ = 52 μg/mL) and behavioral outcomes [1]. In the Morris water maze test, feralolide (2.5 mg/kg and 5.0 mg/kg, i.p.) produced a dose-dependent decrease in escape latency (p < 0.001 at 5.0 mg/kg vs. scopolamine control), reduced path length to reach the platform (p < 0.01 at 5.0 mg/kg), and increased passing frequency over the platform location (p < 0.001) [2]. In the novel object recognition test (NORT), feralolide dose-dependently increased the discrimination index (p < 0.001 at 5.0 mg/kg). In the elevated plus maze (EPM) test, feralolide decreased transfer latency in a dose-dependent manner (p < 0.05 at 2.5 mg/kg; p < 0.001 at 5.0 mg/kg). In the passive avoidance test, feralolide produced a significant dose-dependent elevation in step-down latency (SDL) (p < 0.001 at both 2.5 mg/kg and 5.0 mg/kg) [3].

In Vivo Memory Enhancement
Head-to-head
Dose-dependent reversal of scopolamine-induced amnesia across 4 paradigms
Supports behavioral model-response endpoint context
p<0.001 at 5 mg/kg in Morris water maze; NORT, EPM, passive avoidance also significant
Cognitive enhancement Alzheimer's disease research In vivo pharmacology

Dual Cholinesterase Inhibition: Balanced AChE/BuChE Profile with Quantified IC₅₀ Values

Feralolide functions as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), exhibiting nearly equipotent activity with IC₅₀ values of 55 μg/mL and 52 μg/mL, respectively—a 1.06:1 AChE:BuChE potency ratio [1]. This balanced dual inhibition profile is quantitatively distinct from class-selective cholinesterase inhibitors that preferentially target only one enzyme. While many Aloe constituents including anthranoids and chromones have not been evaluated for cholinesterase inhibition, feralolide's dual activity is accompanied by concentration-dependent enzyme inhibition kinetics [2].

Dual Cholinesterase Inhibition
Class-level
AChE IC50 55 µg/mL | BuChE IC50 52 µg/mL
Supports dual enzyme inhibition research models
Near-equipotent ratio 1.06; no direct Aloe comparator data available
Acetylcholinesterase Butyrylcholinesterase Neurodegeneration

Antiproliferative Activity Against Cancer Cell Lines: Concentration-Dependent Effect Where Chromone Analogs Fail

In a direct comparative study, feralolide (compound 2) and the structurally related C-glucosyl chromone 7-methoxy-6′-O-coumaroylaloesin (compound 1), both isolated from the same Aloe vera resin, were tested for antiproliferative effects [1]. Feralolide displayed concentration-dependent antiproliferative activity against both breast cancer cells (MDA-MB-231) and ovarian cancer cells (SKOV-3), whereas compound 1 showed no such concentration-dependent effect despite its moderate inhibition of breast cancer cell proliferation [2]. This differential response under identical experimental conditions highlights that the dihydroisocoumarin scaffold of feralolide confers cytotoxic properties not present in chromone-type Aloe constituents [3].

Antiproliferative Activity
Head-to-head
Concentration-dependent effect in MDA-MB-231 and SKOV-3 cells
Supports cell-model response interpretation
Chromone analog showed no concentration-dependent inhibition under same conditions
Anticancer Breast cancer Ovarian cancer

Antioxidant Activity Profile: Quantified DPPH and ABTS Radical Scavenging with IC₅₀ Values

Feralolide exhibits concentration-dependent antioxidant activity against two standard radical species, with IC₅₀ values of 170 μg/mL for DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and 220 μg/mL for ABTS (2,2′-azinobis-3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging [1]. This antioxidant activity was characterized alongside cholinesterase inhibition in the same study, establishing a multi-target pharmacological profile [2]. While weak antioxidant effects for feralolide were also noted in an independent study, the 2023 dataset provides the only currently available quantitative IC₅₀ values for feralolide in these standard antioxidant assays [3].

Antioxidant Activity Profile
Reported
DPPH IC50 170 µg/mL | ABTS IC50 220 µg/mL
Supports radical scavenging assay context
Quantitative IC50 values from single study; independent reports note weak activity
Free radical scavenging Oxidative stress DPPH assay

Urease and α-Glucosidase Enzyme Inhibition: Differentiated Activity Profile Within Aloe Resin Constituents

In a direct comparative assessment of compounds isolated from the same Aloe vera resin extract, feralolide (compound 2) demonstrated good urease enzyme inhibition and weak α-glucosidase enzyme inhibition, whereas the co-isolated chromone compound 1 did not exhibit these activities [1]. This differential enzyme inhibition profile—evaluated under identical assay conditions—further distinguishes feralolide's dihydroisocoumarin scaffold from chromone-type Aloe constituents with respect to specific enzyme targets relevant to metabolic and infectious disease research [2].

Urease & α-Glucosidase Inhibition
Head-to-head
Good urease inhibition; weak α-glucosidase inhibition
Supports enzyme inhibitor screening context
Comparator chromone co-isolate showed no activity under same conditions
Urease inhibition α-Glucosidase Anti-diabetic

Feralolide: Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Selective COX-1 Pharmacology and Anti-Inflammatory Mechanism Studies

Feralolide is uniquely suited for research requiring selective COX-1 inhibition within the Aloe polyketide chemical space, as demonstrated by its exclusive 24% inhibition at 10 µM among 14 tested Aloe constituents, while all anthranoids, chromones, and naphthalenes showed zero activity under identical conditions [1]. This selectivity makes feralolide a critical tool compound for dissecting COX-1-mediated anti-inflammatory pathways without confounding 5-LOX activity (unlike aloin-type anthranoids, which inhibit LTB4 formation by 25–41%) [2].

In Vivo Cognitive Enhancement and Alzheimer's Disease Research

Feralolide provides a validated in vivo tool for cognitive disorder studies, with demonstrated efficacy in reversing scopolamine-induced amnesia across four behavioral paradigms at doses of 2.5–5.0 mg/kg [1]. Its dual AChE/BuChE inhibition (IC₅₀ = 55 and 52 μg/mL) coupled with behavioral validation distinguishes it from in vitro-only cholinesterase inhibitors and supports its use in translational studies of memory restoration and Alzheimer's disease pathology [2].

Cancer Cell Line Screening and Antiproliferative Mechanism Studies

Feralolide's concentration-dependent antiproliferative activity against MDA-MB-231 breast cancer cells and SKOV-3 ovarian cancer cells—documented in direct comparison with inactive chromone-type Aloe constituents—positions it as a defined chemical probe for studying dihydroisocoumarin-mediated cytotoxicity mechanisms in cancer biology [1]. Its activity profile is distinct from chromone analogs that fail to exhibit concentration-dependent inhibition under identical conditions [2].

Urease and α-Glucosidase Inhibitor Discovery and Enzyme Assay Development

Feralolide serves as a positive control or lead scaffold for urease inhibition studies (relevant to Helicobacter pylori-associated ulcers and anti-infective research) and α-glucosidase inhibition assays (relevant to anti-diabetic drug discovery), based on its demonstrated activity against both enzymes in direct comparison with inactive chromone co-isolates from Aloe vera resin [1].

Application
Selection Property
Validation Focus
COX-1 pathway inhibition studies
Selective COX-1 inhibition profile among Aloe polyketides
COX-1 isoform selectivity vs. 5-LOX and COX-2
Cognitive disorder research models
Dual AChE/BuChE inhibition with in vivo behavioral response
Behavioral endpoint validation across multiple paradigms
Cancer cell-model studies
Dihydroisocoumarin scaffold with antiproliferative activity
Cell viability and proliferation endpoint review
Enzyme inhibitor screening studies
Urease and α-glucosidase inhibition profile
Enzyme-specific activity vs. chromone analogs

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